molecular formula C14H21NO B1596492 3-methyl-N,N-dipropylbenzamide CAS No. 5448-35-1

3-methyl-N,N-dipropylbenzamide

Cat. No.: B1596492
CAS No.: 5448-35-1
M. Wt: 219.32 g/mol
InChI Key: RORAIVXVLZSPDZ-UHFFFAOYSA-N
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Description

3-methyl-N,N-dipropylbenzamide: is an organic compound with the molecular formula C14H21NO. It is a derivative of toluamide, where the amide nitrogen is substituted with two propyl groups. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-methyl-N,N-dipropylbenzamide can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can participate in substitution reactions, especially electrophilic aromatic substitution on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.

    Reduction: Reduction can yield the corresponding amine.

    Substitution: Substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry:

  • 3-methyl-N,N-dipropylbenzamide is used as an intermediate in the synthesis of various organic compounds.
  • It serves as a building block for the preparation of more complex molecules.

Biology and Medicine:

  • The compound has potential applications in the development of pharmaceuticals due to its structural similarity to other bioactive amides.

Industry:

  • It is used in the production of specialty chemicals and materials.
  • The compound can be incorporated into polymers to impart specific properties.

Mechanism of Action

Mechanism:

  • The exact mechanism of action of 3-methyl-N,N-dipropylbenzamide depends on its specific application. In general, amides can interact with biological targets through hydrogen bonding and hydrophobic interactions.
  • The compound may act on molecular targets such as enzymes or receptors, modulating their activity.

Molecular Targets and Pathways:

Comparison with Similar Compounds

    N,N-Diethyl-m-toluamide (DEET): A well-known insect repellent with a similar structure but different alkyl substituents.

    N,N-Dimethyl-m-toluamide: Another derivative with different alkyl groups on the amide nitrogen.

Uniqueness:

Properties

IUPAC Name

3-methyl-N,N-dipropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-9-15(10-5-2)14(16)13-8-6-7-12(3)11-13/h6-8,11H,4-5,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RORAIVXVLZSPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202882
Record name m-Toluamide, N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5448-35-1
Record name m-Toluamide, N,N-dipropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005448351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17935
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17935
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name m-Toluamide, N,N-dipropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20202882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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